molecular formula C8H7Br2NO2 B14262369 4-(Dibromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile CAS No. 138473-50-4

4-(Dibromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile

Cat. No.: B14262369
CAS No.: 138473-50-4
M. Wt: 308.95 g/mol
InChI Key: CUCOSMQVBAOCEW-UHFFFAOYSA-N
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Description

4-(Dibromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile is an organic compound with a complex structure that includes bromine, carbon, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile typically involves the bromination of precursor compounds. One common method involves the reaction of a 4-methyl-biphenyl derivative with a brominating agent in a hydrobromic acid/alkali metal bromate system under photo-irradiation . The reaction conditions include maintaining a two-phase medium and using specific brominating agents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced chromatographic techniques, such as LC-ESI/MS/MS, can help in the determination and removal of potential genotoxic impurities .

Chemical Reactions Analysis

Types of Reactions

4-(Dibromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of imines, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

4-(Dibromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dibromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile involves its interaction with molecular targets through its dibromomethyl group. This group can undergo nucleophilic substitution, leading to the formation of various derivatives that can interact with biological pathways. The compound’s genotoxic potential is of particular interest, as it may interact with DNA and other cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dibromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile is unique due to its specific structural features, including the presence of both a dibromomethyl group and a nitrile group

Properties

CAS No.

138473-50-4

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

IUPAC Name

4-(dibromomethyl)-5,5-dimethyl-2-oxofuran-3-carbonitrile

InChI

InChI=1S/C8H7Br2NO2/c1-8(2)5(6(9)10)4(3-11)7(12)13-8/h6H,1-2H3

InChI Key

CUCOSMQVBAOCEW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(C(=O)O1)C#N)C(Br)Br)C

Origin of Product

United States

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